N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-4-cyano-N-(pyridin-3-ylmethyl)benzamide
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Overview
Description
“N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-4-cyano-N-(pyridin-3-ylmethyl)benzamide” is a compound that contains a thiazole ring . Thiazoles are heterocyclic organic compounds with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . They have been found in many potent biologically active compounds, such as antimicrobial, antifungal, antiviral, and antitumor or cytotoxic drug molecules .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . A series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides were synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The obtained intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton, and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Physical and Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Scientific Research Applications
Antimicrobial Activity
Studies on related benzothiazole and pyridine derivatives have shown these compounds possess variable and modest antimicrobial activities against strains of bacteria and fungi. This suggests potential applications in the development of new antimicrobial agents. A study synthesizing 2-[N-(substituted benzothiazolyl)amino]pyridine-3-carboxylic acids and their derivatives demonstrated these activities, highlighting the chemical versatility and biomedical potential of similar structures (Patel, Agravat, & Shaikh, 2011).
Anticancer Activity
Compounds structurally related to N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-4-cyano-N-(pyridin-3-ylmethyl)benzamide have been investigated for their potential anticancer properties. For instance, Co(II) complexes derived from benzothiazole and pyridine analogs were studied for their fluorescence properties and anticancer activity, demonstrating promising results against human breast cancer cell lines (Vellaiswamy & Ramaswamy, 2017).
Chemical Synthesis and Drug Design
The complex molecular structure of such compounds allows for a broad range of chemical synthesis and drug design applications. The synthesis of pyridine and benzothiazole derivatives involves intricate steps that enable the exploration of novel therapeutic agents. This includes the development of compounds with potential for treating various conditions, as demonstrated in the synthesis of novel benzodifuranyl and thiazolopyrimidines with anti-inflammatory and analgesic properties (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Enzyme Inhibition
The enzyme inhibitory properties of pyridine and benzothiazole derivatives also highlight their potential in scientific research applications. For instance, substituted benzamides were found to be potent and selective inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), suggesting a role in cancer therapy by inhibiting angiogenesis (Borzilleri et al., 2006).
Future Directions
Thiazole derivatives have shown diverse biological activities, making them promising scaffolds for the development of new therapeutic agents . Future research could focus on the design and synthesis of new thiazole derivatives, their biological evaluation, and the exploration of their mechanisms of action.
Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. The compound is a benzothiazole derivative, and benzothiazole derivatives have been found to exhibit anti-inflammatory and anti-tubercular activities, suggesting potential targets could be cyclooxygenases (COX-1, COX-2) and Mycobacterium tuberculosis, respectively.
Mode of Action
Based on the known activities of similar benzothiazole derivatives, it can be hypothesized that this compound may interact with its targets to inhibit their function . The specific interactions and resulting changes would depend on the nature of the target.
Biochemical Pathways
If the compound does indeed target cyclooxygenases, it could potentially affect the synthesis of prostaglandins, which are involved in inflammation and pain signaling . If the compound targets Mycobacterium tuberculosis, it could potentially interfere with the bacterium’s metabolic pathways .
Result of Action
Based on the known activities of similar benzothiazole derivatives, this compound could potentially reduce inflammation by inhibiting the synthesis of prostaglandins , or exhibit anti-tubercular activity by interfering with the metabolism of Mycobacterium tuberculosis .
Properties
IUPAC Name |
N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-4-cyano-N-(pyridin-3-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClN4O2S/c1-29-18-9-8-17(23)20-19(18)26-22(30-20)27(13-15-3-2-10-25-12-15)21(28)16-6-4-14(11-24)5-7-16/h2-10,12H,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKIZFCGECZUKBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)Cl)SC(=N2)N(CC3=CN=CC=C3)C(=O)C4=CC=C(C=C4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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